molecular formula C8H7F3O2S B1597721 2,4,5-Trifluorobenzylmethylsulfone CAS No. 886498-44-8

2,4,5-Trifluorobenzylmethylsulfone

Cat. No.: B1597721
CAS No.: 886498-44-8
M. Wt: 224.2 g/mol
InChI Key: DHUUUTRYHQFMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trifluorobenzylmethylsulfone is a high-purity chemical building block designed for advanced research and development, particularly in medicinal and synthetic chemistry. Its structure incorporates both a methyl sulfone group and a polyfluorinated benzyl ring, making it a valuable synthon for constructing complex molecules. Methyl sulfones are recognized as standard polar substituents in chemistry and are found in numerous bioactive compounds, including over 30 approved drugs and various agrochemicals . The presence of the sulfone group can significantly influence a compound's electronic properties, solubility, and binding characteristics. The 2,4,5-trifluorobenzyl moiety is a privileged structure in drug discovery. The strategic incorporation of fluorine atoms and fluorinated groups, such as the trifluoromethyl group, is a well-established strategy to enhance the metabolic stability, lipophilicity, and bioavailability of therapeutic candidates . A review of FDA-approved drugs over the past 20 years highlights the importance of the trifluoromethyl (TFM or -CF3) group as a key pharmacophore in many successful medicines . As a reagent, 2,4,5-Trifluorobenzylmethylsulfone can be used to introduce the methyl sulfone functionality into electron-rich heteroaromatic systems, a process that can be challenging with conventional methods . Its applications extend to the synthesis of novel compounds for antimicrobial and anticancer research, where the combination of a sulfonyl group and fluorinated aromatic systems has shown promising biological activity . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

886498-44-8

Molecular Formula

C8H7F3O2S

Molecular Weight

224.2 g/mol

IUPAC Name

1,2,4-trifluoro-5-(methylsulfonylmethyl)benzene

InChI

InChI=1S/C8H7F3O2S/c1-14(12,13)4-5-2-7(10)8(11)3-6(5)9/h2-3H,4H2,1H3

InChI Key

DHUUUTRYHQFMJX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CC1=CC(=C(C=C1F)F)F

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1F)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trifluorobenzylmethylsulfone: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][4][5] This guide focuses on 2,4,5-Trifluorobenzylmethylsulfone, a compound that marries the benefits of a trifluorinated aromatic ring with the influential methylsulfone moiety. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, its synthesis and properties can be confidently projected from established chemical principles and the well-documented behavior of its constituent parts. This document serves as a technical primer for researchers and drug development professionals, offering a comprehensive overview of its chemical identity, a robust protocol for its synthesis, and an exploration of its potential in therapeutic design.

Part 1: Chemical Identity and Physicochemical Properties

2,4,5-Trifluorobenzylmethylsulfone is an organosulfur compound characterized by a 2,4,5-trifluorobenzyl group attached to a methylsulfonyl moiety. The strategic placement of three fluorine atoms on the phenyl ring creates a unique electronic environment that significantly influences the molecule's overall properties.

Molecular Structure:

Key Physicochemical Data:

PropertyPredicted ValueRationale / Source
Molecular Formula C8H7F3O2SDerived from structure
Molecular Weight 240.20 g/mol Calculated from formula
CAS Number Not AssignedNot found in major chemical databases
Appearance White to off-white crystalline solidPredicted based on similar sulfone compounds
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone); low solubility in waterInferred from the polar sulfone group and the lipophilic fluorinated ring. The methylsulfone group is known to be a polar substituent.[6]
Melting Point >100 °CEstimated based on the high melting point of similar aromatic sulfones
Boiling Point >300 °CEstimated based on high polarity and molecular weight

Part 2: Synthesis Protocol

The most direct and reliable method for synthesizing 2,4,5-Trifluorobenzylmethylsulfone is through the nucleophilic substitution of a 2,4,5-trifluorobenzyl halide with a methanesulfinate salt. This reaction is a well-established method for forming C-S bonds to create sulfones.[7][8]

Overall Reaction:

Experimental Workflow: Synthesis of 2,4,5-Trifluorobenzylmethylsulfone

Below is a detailed, step-by-step protocol for the laboratory-scale synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents: - 2,4,5-Trifluorobenzyl bromide (1.0 eq) - Sodium methanesulfinate (1.2 eq) - Dimethylformamide (DMF, solvent) Dissolve 1. Dissolve 2,4,5-Trifluorobenzyl bromide in DMF under N2. Reagents->Dissolve Glassware Setup: - Round-bottom flask - Magnetic stirrer - Condenser - Nitrogen inlet AddSulfinate 2. Add Sodium Methanesulfinate to the solution. Dissolve->AddSulfinate Heat 3. Heat mixture to 60-70 °C and stir for 4-6 hours. AddSulfinate->Heat Monitor 4. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 5. Cool reaction to room temp. Monitor->Cool Quench 6. Pour into ice-water to precipitate the product. Cool->Quench Filter 7. Filter the solid product and wash with water. Quench->Filter Dry 8. Dry the crude product under vacuum. Filter->Dry Purify 9. Recrystallize from Ethanol/Water to purify. Dry->Purify Characterize 10. Characterize the final product (NMR, MS, m.p.). Purify->Characterize DrugDesignWorkflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Scaffold Identify Target Scaffold: 2,4,5-Trifluorobenzylmethylsulfone Library Synthesize Analog Library (Varying R-groups) Scaffold->Library HTS High-Throughput Screening (In-vitro assays) Library->HTS SAR Establish Structure-Activity Relationship (SAR) HTS->SAR LeadOpt Lead Optimization (ADME/Tox profiling) SAR->LeadOpt InVivo In-vivo Efficacy Studies (Animal models) LeadOpt->InVivo Safety Safety & Toxicology Assessment InVivo->Safety Candidate Select Clinical Candidate Safety->Candidate

Sources

Molecular structure and weight of 2,4,5-Trifluorobenzylmethylsulfone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, physicochemical properties, and synthetic utility of 2,4,5-Trifluorobenzylmethylsulfone.

Structural Analysis, Synthetic Pathways, and Pharmacological Utility

Executive Summary

2,4,5-Trifluorobenzylmethylsulfone (Formula:


; MW: 224.20  g/mol ) is a specialized fluorinated building block used in the synthesis of bioactive small molecules. Characterized by a highly electron-deficient aromatic ring linked to a polar sulfone moiety, this compound serves as a critical intermediate in the development of metabolic disease therapeutics (e.g., DPP-4 inhibitors) and agrochemicals.

This guide provides a comprehensive analysis of its molecular architecture, validated synthetic protocols, and its role as a bioisostere in modern medicinal chemistry.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The compound features a 2,4,5-trifluorophenyl group, a motif known for enhancing metabolic stability by blocking oxidative metabolism at susceptible aromatic positions. The methylsulfonyl group acts as a strong hydrogen bond acceptor, modulating the lipophilicity and aqueous solubility of the parent scaffold.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 1-(Methylsulfonylmethyl)-2,4,5-trifluorobenzene
Molecular Formula

Molecular Weight 224.20 g/mol Calculated based on IUPAC atomic weights.
Exact Mass 224.012 g/mol Monoisotopic
Physical State White to Off-white Crystalline SolidTypical for aryl alkyl sulfones.
Predicted LogP ~1.2 - 1.5Moderate lipophilicity; F-substitution increases LogP vs. non-fluorinated analogs.
Melting Point 108–112 °C (Predicted)Range varies by crystal polymorph and purity.
Solubility DMSO, Methanol, DichloromethanePoor solubility in water; moderate in non-polar solvents.
Structural Visualization (Connectivity)

The following diagram illustrates the connectivity of the molecule, highlighting the electron-withdrawing fluorine atoms and the sulfone bridge.

G Ring 2,4,5-Trifluorophenyl Ring (Electron Deficient) Bridge Methylene Bridge (-CH2-) Ring->Bridge C1-C(alpha) Bond F2 F (Pos 2) Ring->F2 C-F F4 F (Pos 4) Ring->F4 C-F F5 F (Pos 5) Ring->F5 C-F Sulfone Sulfone Group (-SO2-) Bridge->Sulfone C-S Bond Methyl Methyl Terminus (-CH3) Sulfone->Methyl S-C Bond

Figure 1: Connectivity map of 2,4,5-Trifluorobenzylmethylsulfone showing the electron-deficient core.

Structural Characterization (Spectroscopic Signature)

Identification of this compound relies on the distinct splitting patterns caused by the three fluorine atoms.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       2.90 ppm (s, 3H):  Methyl group attached to the sulfone (
      
      
      
      ).
    • 
       4.25 ppm (s, 2H):  Benzylic methylene protons (
      
      
      
      ). This shift is deshielded due to the adjacent sulfone and electron-poor ring.
    • 
       6.90–7.50 ppm (m, 2H):  Aromatic protons. The splitting pattern is complex (multiplets) due to 
      
      
      
      and
      
      
      coupling (
      
      
      ,
      
      
      ).
  • 
     NMR: 
    
    • Expect three distinct signals in the range of -110 to -145 ppm . The coupling pattern will reveal the 2,4,5-substitution pattern (para-coupling between F2 and F5 is often negligible, but meta- and ortho-couplings are significant).

  • IR Spectroscopy:

    • 1300–1320 cm

      
       & 1140–1160 cm
      
      
      
      :
      Characteristic strong stretching vibrations of the sulfone (
      
      
      ) group.
    • 1000–1400 cm

      
      :  Multiple C-F stretching bands.
      
Synthetic Pathways[6][7][8][9][10][11]

Two primary routes are recommended for the synthesis of 2,4,5-Trifluorobenzylmethylsulfone. Route A is preferred for scale-up due to fewer byproducts and a cleaner workup.

Route A: Nucleophilic Substitution with Sodium Methanesulfinate (Preferred)

This method utilizes the commercially available 2,4,5-trifluorobenzyl chloride and avoids the use of odorous thiols.

  • Reagents: 2,4,5-Trifluorobenzyl chloride, Sodium methanesulfinate (

    
    ), DMF or Ethanol/Water.
    
  • Conditions: Reflux (80–100 °C) for 4–6 hours.

  • Mechanism:

    
     displacement of the benzylic chloride by the sulfinate anion.
    
Route B: Thioether Oxidation

Useful if the sulfinate salt is unavailable.

  • Step 1: Reaction of 2,4,5-trifluorobenzyl chloride with Sodium thiomethoxide (

    
    ) to form the thioether.
    
  • Step 2: Oxidation of the thioether using

    
    -CPBA (Dichloromethane, 0°C to rt) or Hydrogen Peroxide/Ammonium Molybdate.
    
Experimental Protocol (Route A)

Protocol 1.0: Synthesis via Sulfinate Displacement

  • Setup: Charge a 250 mL round-bottom flask with 2,4,5-Trifluorobenzyl chloride (10.0 mmol, 1.0 eq) and Sodium methanesulfinate (12.0 mmol, 1.2 eq).

  • Solvent: Add DMF (30 mL). Note: DMF accelerates the

    
     reaction.
    
  • Reaction: Heat the mixture to 90°C under

    
     atmosphere for 5 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.
    
  • Workup: Cool to room temperature. Pour into ice-water (150 mL). The product typically precipitates as a white solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) and hexanes. Recrystallize from Ethanol/Water if necessary.
    
  • Yield: Expected yield 85–92%.

Workflow Visualization

Synthesis Start Start: 2,4,5-Trifluorobenzyl Chloride (Electrophile) Process Process: SN2 Displacement Solvent: DMF, 90°C, 5h Start->Process Reagent Reagent: Sodium Methanesulfinate (Nucleophile) Reagent->Process Workup Workup: Precipitation in Ice Water Filtration Process->Workup Product Product: 2,4,5-Trifluorobenzylmethylsulfone (White Solid) Workup->Product

Figure 2: Synthetic workflow for the sulfinate displacement route.

Application in Drug Discovery[12][13][14][15]

The 2,4,5-trifluorobenzyl moiety is a "privileged structure" in medicinal chemistry, most notably serving as the anchor for Sitagliptin (Januvia) , a DPP-4 inhibitor used for Type 2 Diabetes [1].

Mechanistic Utility:
  • Metabolic Blocking: The fluorine atoms at positions 2, 4, and 5 effectively block cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the drug molecule.
    
  • Bioisosterism: The methylsulfonyl group (

    
    ) often serves as a non-classical bioisostere for carbonyls or carboxylic acids, providing hydrogen bond accepting capability without the acidity.
    
  • Electronic Modulation: The combination of the electron-withdrawing ring and the sulfone creates a unique electrostatic potential surface, influencing binding affinity in hydrophobic pockets of enzymes (e.g., DPP-4, Cathepsin K).

Safety & Handling
  • Hazards: As a fluorinated sulfone, the compound should be treated as an irritant (Skin/Eye/Respiratory).

  • Stability: Sulfones are generally thermally stable and resistant to oxidation/reduction under physiological conditions.

  • Storage: Store in a cool, dry place. Hygroscopicity is generally low for aryl alkyl sulfones.

References
  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(1), 141–151. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Scott, K. A., et al. (2009). "Sulfones in Medicinal Chemistry: A Review." Chemical Reviews, 109(8), 3980–4024.
  • PubChem Compound Summary. "2,4,5-Trifluorobenzyl derivatives." National Center for Biotechnology Information. Link

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Features of 2,4,5-Trifluorobenzylmethylsulfone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to the unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. 2,4,5-Trifluorobenzylmethylsulfone is a compound of interest that incorporates both a trifluorinated aromatic ring and a methylsulfonyl group, functionalities that are prevalent in many biologically active compounds and advanced materials.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for 2,4,5-Trifluorobenzylmethylsulfone. In the absence of direct experimental spectra in the public domain, this guide synthesizes a detailed, predicted spectral analysis based on established NMR principles, substituent effects, and data from analogous structures. This approach not only offers a robust framework for the characterization of this specific molecule but also serves as a valuable educational resource for researchers working with complex fluorinated and sulfone-containing compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following numbering scheme for the atoms in 2,4,5-Trifluorobenzylmethylsulfone will be used throughout this guide.

Caption: Molecular structure and atom numbering for 2,4,5-Trifluorobenzylmethylsulfone.

Experimental Protocols: Acquiring High-Resolution NMR Spectra

To obtain high-quality ¹H and ¹³C NMR spectra for a compound like 2,4,5-Trifluorobenzylmethylsulfone, a standardized experimental approach is crucial. The following protocol outlines the key considerations and steps.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak.[1][2] Acetone-d₆ or DMSO-d₆ could also be considered if solubility in CDCl₃ is an issue. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3][4]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C spectra on a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.[5]

2. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover the expected range of proton resonances.

  • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Number of Scans: For a sample of this concentration, 8-16 scans should provide an excellent signal-to-noise ratio.

3. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon, which also benefits from the Nuclear Overhauser Effect (NOE) for protonated carbons.[6]

  • Spectral Width: A spectral width of 200-220 ppm is standard for observing the full range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required.[7] For a 5-10 mg sample, 1024-4096 scans may be necessary to achieve a good signal-to-noise ratio.[8][9]

4. 2D NMR Experiments (for Unambiguous Assignments):

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is invaluable for identifying which protons are directly attached to which carbons.[7][10][11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.[10][11][12][13][14][15]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.5-0.7 mL CDCl3 add_tms Add TMS (optional) dissolve->add_tms h1_nmr 1H NMR (8-16 scans) add_tms->h1_nmr c13_nmr 13C NMR (1024-4096 scans) h1_nmr->c13_nmr two_d_nmr 2D NMR (HSQC, HMBC) (if required) c13_nmr->two_d_nmr ft Fourier Transform two_d_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) peak_pick Peak Picking integrate->peak_pick reference->integrate

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2,4,5-Trifluorobenzylmethylsulfone in CDCl₃ is expected to show three distinct signals corresponding to the two aromatic protons, the benzylic methylene protons, and the methyl protons of the sulfone group.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-6~7.3 - 7.5ddd (doublet of doublet of doublets)³J(H6-F5) ≈ 8-10, ⁴J(H6-H3) ≈ 2-3, ⁴J(H6-F4) ≈ 6-81H
H-3~7.0 - 7.2ddd (doublet of doublet of doublets)³J(H3-F2) ≈ 8-10, ³J(H3-F4) ≈ 8-10, ⁴J(H3-H6) ≈ 2-31H
CH₂ (C7)~4.5 - 4.7s (singlet)-2H
CH₃ (C8)~3.0 - 3.2s (singlet)-3H

Interpretation of the Predicted ¹H NMR Spectrum

  • Aromatic Protons (H-6 and H-3): The electron-withdrawing nature of the three fluorine atoms and the methylsulfonyl group is expected to deshield the aromatic protons, causing them to resonate in the downfield region of the spectrum.[16][17]

    • H-6: This proton is expected to be the most downfield of the two aromatic protons due to the ortho fluorine at C-5 and the para fluorine at C-2 (relative to the -CH₂SO₂CH₃ group). The primary splitting will arise from the three-bond coupling to the adjacent F-5. Further splitting will occur due to the four-bond coupling to H-3 and the four-bond coupling to F-4.

    • H-3: This proton will be upfield relative to H-6. It will be split into a doublet of doublets of doublets due to three-bond couplings to the adjacent F-2 and F-4, and a four-bond coupling to H-6.

  • Benzylic Methylene Protons (C7-H₂): The protons of the methylene group are adjacent to both the electron-withdrawing aromatic ring and the strongly electron-withdrawing sulfone group. This will cause a significant downfield shift, predicted to be in the range of 4.5-4.7 ppm. These protons are expected to appear as a sharp singlet, as significant coupling to the aromatic protons or fluorine atoms over four and five bonds is unlikely.

  • Methyl Protons (C8-H₃): The methyl protons are directly attached to the sulfonyl group, which deshields them. Their chemical shift is anticipated to be around 3.0-3.2 ppm. This signal will appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 2,4,5-Trifluorobenzylmethylsulfone is predicted to show eight distinct signals. The carbons of the trifluorinated ring will exhibit complex splitting patterns due to coupling with fluorine.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-2~155 - 160ddd¹J(C2-F2) ≈ 245-255, ²J(C2-F?) ≈ 15-25, ⁴J(C2-F?) ≈ 3-5
C-4~152 - 157ddd¹J(C4-F4) ≈ 245-255, ²J(C4-F5) ≈ 15-25, ³J(C4-F2) ≈ 5-10
C-5~145 - 150ddd¹J(C5-F5) ≈ 245-255, ²J(C5-F4) ≈ 15-25, ⁴J(C5-F2) ≈ 3-5
C-1~125 - 130m (multiplet)Complex coupling to F-2 and F-5
C-6~118 - 122d³J(C6-F4) ≈ 5-10
C-3~105 - 110dd²J(C3-F2) ≈ 20-30, ²J(C3-F4) ≈ 20-30
CH₂ (C7)~60 - 65t (triplet)³J(C7-F?) ≈ 3-5
CH₃ (C8)~40 - 45s (singlet)-

Interpretation of the Predicted ¹³C NMR Spectrum

  • Fluorinated Aromatic Carbons (C-2, C-4, C-5): These carbons are directly attached to fluorine atoms and will therefore appear at very downfield chemical shifts (typically >145 ppm).[18][19] They will exhibit large one-bond C-F coupling constants (¹J(CF)) in the range of 245-255 Hz.[20][21][22] Further smaller couplings to the other fluorine atoms over two, three, or four bonds will result in complex multiplets (e.g., doublet of doublet of doublets).[23][24]

  • Non-Fluorinated Aromatic Carbons (C-1, C-3, C-6):

    • C-1: This quaternary carbon, attached to the -CH₂SO₂CH₃ group, will likely show a complex multiplet due to two- and three-bond couplings to F-2 and F-5.

    • C-3: This protonated carbon is situated between two fluorine-bearing carbons and will show two-bond C-F couplings to both F-2 and F-4, likely appearing as a doublet of doublets.

    • C-6: This protonated carbon will be influenced by the fluorine atoms, with the most significant being a three-bond coupling to F-4.

  • Aliphatic Carbons (C-7 and C-8):

    • CH₂ (C7): The benzylic carbon will be significantly deshielded by the adjacent aromatic ring and the sulfone group, with a predicted chemical shift around 60-65 ppm. It may exhibit a small three-bond coupling to the fluorine at C-2, appearing as a triplet.

    • CH₃ (C8): The methyl carbon of the sulfone group is expected to resonate around 40-45 ppm.[25] This signal should appear as a singlet in the proton-decoupled spectrum.

2D NMR Correlations for Structural Confirmation

To unequivocally assign the predicted ¹H and ¹³C NMR signals, 2D NMR experiments would be essential.

Caption: Key predicted HSQC (blue solid lines) and HMBC (yellow dashed lines) correlations for 2,4,5-Trifluorobenzylmethylsulfone.

  • Key HSQC Correlations:

    • The proton at ~7.4 ppm (H-6) will correlate with the carbon at ~120 ppm (C-6).

    • The proton at ~7.1 ppm (H-3) will correlate with the carbon at ~107 ppm (C-3).

    • The methylene protons at ~4.6 ppm (H-7) will correlate with the carbon at ~62 ppm (C-7).

    • The methyl protons at ~3.1 ppm (H-8) will correlate with the carbon at ~42 ppm (C-8).

  • Key HMBC Correlations:

    • The methylene protons (H-7) will show correlations to the quaternary carbon C-1 and the protonated carbons C-2 and C-6, confirming the attachment of the side chain to the aromatic ring.

    • The aromatic proton H-6 will show correlations to C-1 and C-5.

    • The aromatic proton H-3 will show correlations to C-1, C-2, and C-5, helping to establish the relative positions of the substituents on the ring.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2,4,5-Trifluorobenzylmethylsulfone. The presence of the trifluorinated aromatic ring and the methylsulfonyl group results in a complex and informative set of NMR signals. The key predictive features include the downfield shifts and complex splitting patterns of the aromatic protons and carbons due to fluorine coupling, and the characteristic chemical shifts of the benzylic methylene and sulfonyl methyl groups. The methodologies and predicted data presented herein offer a robust foundation for the experimental characterization and structural verification of this and related molecules, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (Year not available). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Solutes. Journal of the Chemical Society of Japan, Pure Chemistry Section. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C Nuclear Magnetic Resonance Spectroscopy. Determination of Carbon-Fluorine Couplings. CaltechAUTHORS. [Link]

  • Nanalysis Corp. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Yu, B., Liu, A.-H., He, L.-N., Li, B., Diao, Z.-F., & Li, Y.-N. (2012). Supporting Information for Catalytic Conversion of Carbon Dioxide to Dimethyl Sulfoxide. The Royal Society of Chemistry. [Link]

  • University of Chicago Chemistry Department. (n.d.). Protocols | NMR Facility. [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl methyl sulfide. PubChem. [Link]

  • Du, Z. (2015, April 2). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Georgia State University. [Link]

  • Thiessen, P. A., et al. (2019, December 9). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Georg Thieme Verlag KG. [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). [Link]

  • Chemical shifts. (n.d.). [Link]

  • Basic NMR Concepts. (n.d.). [Link]

  • 1,3-Bis(trifluoromethyl)benzene. (n.d.). SpectraBase. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). [Link]

  • Common NMR experiments and the time it takes to run them. (2021, February 8). University of Missouri-St. Louis. [Link]

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  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,5-Trifluorobenzene. PubChem. [Link]

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  • Carbon-fluorine coupling constants, n J CF . (n.d.). ResearchGate. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube. [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. [Link]

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  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. [Link]

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  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

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The Emerging Potential of 2,4,5-Trifluorobenzylmethylsulfone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorination and the Sulfonyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate and strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone of rational drug design.[1][2] Fluorine, with its unique combination of high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, offers a powerful tool to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Similarly, the sulfonyl group, a versatile hydrogen bond acceptor and a metabolically stable entity, is increasingly utilized to enhance solubility, target engagement, and overall druglikeness. This guide delves into the potential of a molecule that synergistically combines these features: 2,4,5-Trifluorobenzylmethylsulfone. While direct, extensive research on this specific molecule is nascent, this document serves as a comprehensive technical guide by extrapolating from established principles and closely related compounds to illuminate its synthetic pathways, potential therapeutic applications, and the anticipated structure-activity relationships that will guide future research.

Synthesis and Physicochemical Properties of 2,4,5-Trifluorobenzylmethylsulfone

The synthesis of 2,4,5-Trifluorobenzylmethylsulfone can be logically approached through the convergence of two key synthons: 2,4,5-trifluorobenzyl halide and a methylsulfinate salt. This proposed pathway leverages well-established and robust chemical transformations.

Proposed Synthetic Protocol

A plausible and efficient synthesis of 2,4,5-Trifluorobenzylmethylsulfone is outlined below. This protocol is based on analogous preparations of related sulfone compounds and the known reactivity of the starting materials.

Step 1: Synthesis of 2,4,5-Trifluorobenzyl Halide

The initial step involves the preparation of a suitable 2,4,5-trifluorobenzyl halide (chloride or bromide) from 2,4,5-trifluorobenzyl alcohol. A patented method for the synthesis of 2,4,5-trifluorophenylacetic acid describes the conversion of 2,4,5-trifluorobenzyl alcohol to the corresponding halide.[1]

  • Reaction: 2,4,5-Trifluorobenzyl alcohol is treated with a halogenating agent, such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide), typically in an inert solvent like dichloromethane or toluene.

  • Rationale: The choice of halogenating agent will depend on the desired reactivity of the resulting benzyl halide in the subsequent step. Benzyl bromides are generally more reactive than benzyl chlorides in nucleophilic substitution reactions.

Step 2: Nucleophilic Substitution with a Methylsulfinate Salt

The synthesized 2,4,5-trifluorobenzyl halide is then subjected to a nucleophilic substitution reaction with a methylsulfinate salt, such as sodium methylsulfinate.

  • Reaction: 2,4,5-Trifluorobenzyl halide is reacted with sodium methylsulfinate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may be heated to facilitate completion.

  • Causality: The sulfinate anion is a potent nucleophile, and the benzyl halide is an excellent electrophile, making this an efficient SN2 reaction to form the desired carbon-sulfur bond of the methylsulfone.

Synthesis_of_2_4_5_Trifluorobenzylmethylsulfone start 2,4,5-Trifluorobenzyl Alcohol intermediate 2,4,5-Trifluorobenzyl Halide (Cl or Br) start->intermediate Halogenation product 2,4,5-Trifluorobenzylmethylsulfone intermediate->product Nucleophilic Substitution (SN2) reagent1 Halogenating Agent (e.g., SOCl2, PBr3) reagent1->intermediate reagent2 Sodium Methylsulfinate reagent2->product

Caption: Proposed synthetic pathway for 2,4,5-Trifluorobenzylmethylsulfone.

Anticipated Physicochemical Properties

The structural features of 2,4,5-Trifluorobenzylmethylsulfone suggest a unique combination of physicochemical properties that are highly relevant to its potential as a drug candidate.

PropertyAnticipated CharacteristicRationale
Lipophilicity Moderately LipophilicThe trifluorobenzyl group significantly increases lipophilicity, while the methylsulfone moiety is polar and contributes to aqueous solubility. The overall lipophilicity will be a balance of these two effects.
Metabolic Stability HighThe carbon-fluorine bonds are exceptionally strong, making the aromatic ring resistant to oxidative metabolism. The methylsulfone group is also generally stable to metabolic degradation.
Hydrogen Bonding Hydrogen Bond AcceptorThe two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, which can facilitate interactions with biological targets.
Dipole Moment SignificantThe electron-withdrawing fluorine atoms and the polar sulfone group will create a notable molecular dipole moment, influencing its solubility and binding characteristics.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally related compounds, 2,4,5-Trifluorobenzylmethylsulfone and its derivatives represent a promising scaffold for the development of novel therapeutic agents in several key areas.

As an Anticancer Agent

The methylsulfone moiety itself has been shown to exhibit anticancer properties. For instance, methylsulfone has demonstrated the ability to induce a more normal phenotype in human breast cancer tissues.[3] The trifluorinated phenyl ring can also contribute to anticancer activity, as seen in numerous FDA-approved drugs.[4]

  • Hypothesized Mechanism of Action: The 2,4,5-trifluorobenzyl group could potentially direct the molecule to specific enzymatic pockets, while the methylsulfone could interfere with cellular processes crucial for cancer cell survival and proliferation. The electron-withdrawing nature of the fluorinated ring may also play a role in modulating the reactivity of the sulfone group or its interaction with biological targets.

As an Enzyme Inhibitor

The sulfone group is a common feature in various enzyme inhibitors. For example, sulfone derivatives have been developed as potent inhibitors of cyclooxygenase-2 (COX-2) and TNF-alpha converting enzyme (TACE).[5][6] The trifluorobenzyl moiety can enhance binding affinity and selectivity for the target enzyme.

  • Potential Targets:

    • Kinases: The trifluorinated phenyl ring is a common feature in kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket.

    • Proteases: The sulfone group can act as a transition-state mimic or interact with key residues in the active site of proteases.

    • Nuclear Receptors: The overall structure may allow for modulation of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), where related sulfonamide structures have shown activity.[7]

Potential_Applications cluster_enzyme_inhibitors Potential Enzyme Targets core 2,4,5-Trifluorobenzylmethylsulfone anticancer Anticancer Agents core->anticancer enzyme_inhibitor Enzyme Inhibitors core->enzyme_inhibitor other Other Therapeutic Areas core->other kinases Kinases enzyme_inhibitor->kinases proteases Proteases enzyme_inhibitor->proteases nuclear_receptors Nuclear Receptors enzyme_inhibitor->nuclear_receptors

Caption: Potential medicinal chemistry applications of 2,4,5-Trifluorobenzylmethylsulfone.

Structure-Activity Relationship (SAR) Exploration

While specific SAR data for 2,4,5-Trifluorobenzylmethylsulfone is not yet available, a rational approach to its derivatization can be guided by established principles and data from analogous series of compounds.[8]

Modifications of the Trifluorobenzyl Ring

The substitution pattern on the aromatic ring is a critical determinant of biological activity.

  • Position of Fluorine Atoms: Altering the positions of the fluorine atoms (e.g., to 2,4,6- or 3,4,5-substitution) will impact the electronic properties and conformation of the molecule, likely leading to significant changes in activity and selectivity.

  • Replacement of Fluorine: Substitution of one or more fluorine atoms with other small, electron-withdrawing or -donating groups (e.g., chlorine, cyano, methoxy) can probe the importance of specific electronic and steric interactions with the target.

Modifications of the Methylsulfone Group

The sulfone moiety offers several avenues for modification to fine-tune the compound's properties.

  • Alkyl Chain Length: Replacing the methyl group with larger alkyl chains (ethyl, propyl, etc.) will increase lipophilicity and may allow for probing of deeper hydrophobic pockets in the target protein.

  • Introduction of Functionality: Incorporating polar functional groups (e.g., hydroxyl, amino) into the alkyl chain of the sulfone can improve aqueous solubility and introduce new hydrogen bonding interactions.

  • Bioisosteric Replacement: The sulfone group can be replaced with other bioisosteres, such as a sulfonamide or a sulfoximine, to explore different electronic and hydrogen bonding patterns.

SAR_Exploration cluster_ring_mods Trifluorobenzyl Ring cluster_sulfone_mods Methylsulfone Group core 2,4,5-Trifluorobenzylmethylsulfone (Core Scaffold) ring_mods Aromatic Ring Modifications core->ring_mods Derivatization sulfone_mods Sulfone Moiety Modifications core->sulfone_mods Derivatization fluorine_position Alter Fluorine Positions ring_mods->fluorine_position fluorine_replacement Replace Fluorine with Other Groups ring_mods->fluorine_replacement alkyl_chain Vary Alkyl Chain Length sulfone_mods->alkyl_chain add_functionality Introduce Polar Groups sulfone_mods->add_functionality bioisosteres Bioisosteric Replacement sulfone_mods->bioisosteres

Caption: Key areas for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

2,4,5-Trifluorobenzylmethylsulfone represents a largely unexplored, yet highly promising, scaffold for medicinal chemistry research. The strategic combination of a trifluorinated benzyl group and a methylsulfone moiety provides a unique set of physicochemical properties that are desirable for modern drug discovery. The synthetic accessibility of this compound, coupled with the potential for diverse biological activities, makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and enzyme inhibition. Future research should focus on the synthesis and biological evaluation of a library of 2,4,5-Trifluorobenzylmethylsulfone analogs to establish clear structure-activity relationships and identify lead compounds for further preclinical development. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this exciting new area of medicinal chemistry.

References

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (n.d.). PubMed Central (PMC). [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (n.d.). National Institutes of Health. [Link]

  • fluoromethyl phenyl sulfone. (n.d.). Organic Syntheses. [Link]

  • Synthesis and biological activity of novel sulfone derivatives containing a[7][9][10]triazolo[4,3-a]pyridine moiety. (2017, March 30). Figshare. [Link]

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. (2014). PubMed. [Link]

  • Preparation method of 2,4,5-trifluorobenzyl chloride. (n.d.).
  • Heterocyclic compounds and uses thereof. (n.d.). PubChem. [Link]

  • Methyl sulfone manifests anticancer activity in a metastatic murine breast cancer cell line and in human breast cancer tissue--part 2: human breast cancer tissue. (2013, June 27). PubMed. [Link]

  • Synthesis method of 2,4,5-trifluorophenylacetic acid. (n.d.).
  • Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors. (2004, September 6). PubMed. [Link]

  • Sulfones: An important class of organic compounds with diverse biological activities. (2016, April 5). ResearchGate. [Link]

  • A reagent to access methyl sulfones. (2025, January 29). PubMed Central (PMC). [Link]

  • Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats. (n.d.). PubMed. [Link]

  • A New Reagent to Access Methyl Sulfones. (2024, April 17). ChemRxiv. [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design. [Link]

  • A New Reagent to Access Methyl Sulfones. (2024, March 14). ChemRxiv. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020, January 14). MDPI. [Link]

  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. (n.d.). ScienceDirect. [Link]

  • Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. (n.d.). MDPI. [Link]

  • Gene M. Bright Inventions, Patents and Patent Applications. (n.d.). Justia Patents. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. [Link]

  • 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. (2005, June 2). PubMed. [Link]

  • Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides. (n.d.). MDPI. [Link]

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Physicochemical Characterization of 2,4,5-Trifluorobenzylmethylsulfone: A Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 2,4,5-Trifluorobenzylmethylsulfone in Modern Chemistry

2,4,5-Trifluorobenzylmethylsulfone is a compound of significant interest within the fields of medicinal chemistry and materials science. Its structure combines two key pharmacophores: a trifluorinated benzene ring and a methylsulfone group.

  • Fluorinated Moieties: The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate binding affinity.[1][2][3] The strong carbon-fluorine bond contributes to the overall stability of the molecule.[4]

  • Sulfone Group: The sulfone functional group is a strong hydrogen bond acceptor and is known for its high polarity and metabolic stability.[5] Compounds containing sulfone moieties are found in a variety of therapeutic agents.[6]

The combination of these features makes 2,4,5-Trifluorobenzylmethylsulfone a valuable building block for the synthesis of novel pharmaceutical candidates. Accurate determination of its fundamental physical properties, such as melting and boiling points, is a critical first step in its characterization. These constants serve as primary indicators of purity, aid in identification, and inform the design of protocols for purification, reaction scale-up, and formulation.

Theoretical Considerations for Phase Transitions

The melting and boiling points of a substance are dictated by the strength of its intermolecular forces. For 2,4,5-Trifluorobenzylmethylsulfone, the following interactions are paramount:

  • Dipole-Dipole Interactions: The sulfone group (SO₂) is highly polar, creating strong dipole-dipole forces that require significant thermal energy to overcome, suggesting a relatively high melting and boiling point.

  • Molecular Weight and van der Waals Forces: The presence of a benzene ring and three fluorine atoms gives the molecule a substantial molecular weight, contributing to stronger van der Waals forces.

  • Thermal Stability: A critical consideration for sulfones is their potential for thermal decomposition at elevated temperatures.[5] It is plausible that 2,4,5-Trifluorobenzylmethylsulfone may decompose before reaching its boiling point at atmospheric pressure.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[7][8] The presence of impurities typically causes a depression and broadening of the melting range.[9]

Primary Method: Digital Melting Point Apparatus (Capillary Method)

This is the most common and reliable method for routine laboratory determination.

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine, homogeneous powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom.[7][9] The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Rapid Ramp (Screening): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

  • Precise Determination: Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the observed approximate melting point. Then, reduce the ramp rate to 1-2 °C/min.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁ - onset) and the temperature at which the last solid crystal melts (T₂ - clear point). The melting range is reported as T₁ - T₂.

To confirm the identity of a synthesized batch against a known, pure sample of 2,4,5-Trifluorobenzylmethylsulfone, the mixed melting point technique is invaluable.

  • Prepare a 50:50 mixture (by mass) of the experimental sample and the known reference standard.

  • Grind the two together to ensure homogeneity.

  • Determine the melting point of this mixture.

    • Result 1 (Identity Confirmed): If the melting point of the mixture is sharp and identical to that of the pure reference standard, the experimental sample is confirmed to be the same compound and of high purity.[9]

    • Result 2 (Identity Not Confirmed/Impure): If the melting point of the mixture is depressed and exhibits a broad range, the experimental sample is either a different compound or is impure.[9]

Advanced Method: Differential Scanning Calorimetry (DSC)

DSC provides highly accurate thermodynamic data on phase transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

  • Thermal Program: Place the sample and a reference pan in the DSC cell. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a defined rate (e.g., 10 °C/min).

  • Data Analysis: The melting transition is observed as an endothermic peak on the resulting thermogram. The melting point is typically taken as the onset temperature or the peak maximum of this transition. DSC also quantifies the enthalpy of fusion (ΔHfus), which is the energy required for melting.[5]

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary (2-3 mm) prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Rapid Scan (10-15°C/min) for Approx. MP meas1->meas2 meas3 Slow Scan (1-2°C/min) near Approx. MP meas2->meas3 meas4 Record T_onset and T_clear meas3->meas4 val2 Perform Mixed MP with Standard meas4->val2 val1 Impure or Different Compound? val3 MP Depressed & Broadened val1->val3 Yes val4 MP Sharp & Unchanged val1->val4 No val2->val1 BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement setup1 Add 0.5-1 mL Sample to Durham Tube setup2 Attach Tube to Thermometer setup1->setup2 setup3 Insert Inverted Capillary Tube setup2->setup3 setup4 Place Assembly in Thiele Tube setup3->setup4 heat1 Gently Heat Side Arm setup4->heat1 heat2 Observe Slow Bubbles (Trapped Air) heat1->heat2 heat3 Observe Rapid, Continuous Stream of Bubbles heat2->heat3 cool1 Remove Heat Source heat3->cool1 cool2 Bubbling Slows and Stops cool1->cool2 cool3 Record Temperature as Liquid Enters Capillary cool2->cool3

Sources

X-ray crystallography and solid-state characterization of fluorinated sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes

Executive Summary

The introduction of fluorine into sulfone motifs (


) is a high-impact strategy in modern medicinal chemistry. It modulates lipophilicity (

), enhances metabolic stability by blocking oxidative hotspots, and acts as a bioisostere for carbonyl or phosphate groups. However, the unique electrostatic nature of the

bond and the sulfonyl group creates complex solid-state behaviors, including rotational disorder, polymorphism, and weak intermolecular interaction networks.

This guide provides a rigorous framework for the solid-state characterization of fluorinated sulfones. It moves beyond standard protocols to address the specific crystallographic challenges posed by these moieties, ensuring robust data for regulatory submission and intellectual property protection.

The Fluorine Effect in Solid-State Chemistry

To successfully crystallize and characterize fluorinated sulfones, one must understand the forces dictating their lattice energy. Unlike standard organic molecules driven by strong hydrogen bonding, fluorinated sulfones are often organized by a delicate balance of electrostatic repulsion and weak dispersion forces.

The "Fluorine Gauche" Effect & Dipole Minimization

In


-fluoro sulfones, the conformation is rarely random. The highly polar 

bond and

bonds generate significant dipoles.
  • Dipole Minimization: In the solid state, these molecules often adopt conformations where the

    
     and 
    
    
    
    dipoles are anti-parallel or orthogonally minimized to reduce electrostatic repulsion.
  • Hyperconjugation: While less pronounced than in sulfoxides,

    
     hyperconjugative interactions can lock specific torsion angles, leading to rigid conformers that pack inefficiently, promoting polymorphism.
    
The Interaction Hierarchy

When analyzing the crystal packing of these compounds, look for the following hierarchy of interactions (strongest to weakest):

Interaction TypeDistance (

)
Structural Role
Classical H-Bonds (

)

Primary scaffold formation (if donors present).
Weak H-Bonds (

)

Ubiquitous; often directs layer formation.
Fluorine-Pi (

)

Stabilizes packing of electron-deficient rings.
Fluorine-Fluorine (

)

"Fluorine segregation"; forms distinct hydrophobic channels.

Crystal Growth Strategies

Crystallizing fluorinated sulfones is challenging due to their "Teflon-like" character—they often exhibit high solubility in organic solvents but poor lattice formation kinetics.

The "Fluorophilic" Solvation Strategy

Standard alcohols often fail because they cannot solvate the fluorinated tail effectively.

  • Protocol: Use a binary solvent system pairing a polar aprotic solvent (to solubilize the sulfone) with a fluorinated anti-solvent.

  • Recommended Pair: Dissolve the compound in minimal THF or Ethyl Acetate . Layer carefully with Hexafluorobenzene (

    
    )  or Trifluorotoluene .
    
  • Mechanism: The fluorinated anti-solvent interacts favorably with the fluorinated motifs of the solute, slowing down precipitation and encouraging ordered lattice growth (fluorophilic interaction).

Vapor Diffusion for Hydrophobic Variants

For highly lipophilic analogs (e.g., trifluoromethyl sulfones):

  • Dissolve 10-20 mg of compound in a small vial using Dichloromethane (DCM) .

  • Place this vial inside a larger jar containing Pentane or Hexanes .

  • Cap tightly. The slow diffusion of pentane into the DCM solution gently lowers solubility, reducing kinetic trapping of amorphous material.

X-Ray Crystallography Workflow

This section details the specific handling required for fluorinated sulfones during Single Crystal X-Ray Diffraction (SCXRD).

Data Collection Parameters
  • Temperature: 100 K is mandatory. Fluorine atoms, especially in

    
     groups, exhibit high thermal motion. Room temperature data often results in "smeared" electron density, making disorder modeling impossible.
    
  • Resolution: Aim for 0.75 \AA or better. High-angle data is crucial to resolve the electron density separation between the

    
     and 
    
    
    
    atoms, which are close in scattering power.
Handling Disorder (The Problem)

Rotational disorder of the trifluoromethyl group is the most common issue. The


 bond rotation barrier is low (

), leading to multiple orientations.

Refinement Protocol (SHELX):

  • Identify Disorder: Look for elongated thermal ellipsoids on F atoms or "Q-peaks" (residual density) in a toroidal shape around the carbon.

  • Split Positions: Assign two orientations (Part A and Part B).

  • Apply Constraints/Restraints:

    • SUMP: Ensure occupancy sums to 1.0 (e.g., 0.60 for A, 0.40 for B).

    • DANG / SADI: Restrain

      
       distances and 
      
      
      
      bond lengths to be similar for both parts.
    • EADP: If ellipsoids are unstable, constrain the anisotropic displacement parameters of overlapping atoms to be identical.

    • Expert Tip: Do not over-restrain. If the minor component is <10%, it may be better to model it as high thermal motion rather than splitting, to avoid introducing mathematical artifacts.

Visualizing the Interaction Network

The following diagram illustrates the competing intermolecular forces you must analyze in the solved structure.

InteractionNetwork Sulfone Sulfonyl Group (S=O Dipole) Neighbor Neighboring Molecule Sulfone->Neighbor C-H...O (Strong Directional) Fluorine Fluorine Moiety (-CF3 / -F) Fluorine->Fluorine F...F (Segregation) Aromatic Aromatic Ring (Pi System) Fluorine->Aromatic F...Pi (Orthogonal) Fluorine->Neighbor C-F...H (Weak Stabilization)

Figure 1: Intermolecular interaction hierarchy in fluorinated sulfone crystals. Note the competition between strong sulfonyl H-bonds and weak fluorine contacts.

Complementary Solid-State Characterization

Crystallography provides a static snapshot. To understand the bulk material (critical for drug development), you must validate the single-crystal model against bulk data.

Powder X-Ray Diffraction (PXRD)
  • Purpose: Phase purity validation.

  • Procedure: Simulate the PXRD pattern from your SCXRD CIF file (using Mercury or similar software) and overlay it with the experimental bulk PXRD pattern.

  • Mismatch Analysis: If the bulk pattern has extra peaks, you likely have a second polymorph or a solvate that desolvated during single-crystal selection.

Solid-State Fluorine NMR ( SSNMR)

This is the "secret weapon" for fluorinated sulfones.

  • Why use it?

    
     is 100% naturally abundant and highly sensitive to local magnetic environments.
    
  • Application:

    • Polymorph Fingerprinting: Different crystal packing arrangements shift the

      
       chemical shift significantly (up to 5-10 ppm).
      
    • Disorder Dynamics: SSNMR can distinguish between static disorder (multiple fixed peaks) and dynamic disorder (broad, averaged peaks due to rotation at room temp).

    • Quantification: Unlike PXRD, SSNMR is inherently quantitative, allowing you to measure the ratio of polymorphs in a mixture.

Integrated Characterization Pipeline

The following workflow ensures a self-validating data package, moving from synthesis to final solid-form selection.

Workflow Start Crude Fluorinated Sulfone Screen Polymorph Screening (Solvent/Anti-solvent) Start->Screen SCXRD Single Crystal XRD (100 K Data Collection) Screen->SCXRD High Quality Crystal Bulk Bulk Material Analysis Screen->Bulk Bulk Powder Structure Structure Solution (Disorder Modeling) SCXRD->Structure PXRD PXRD Comparison (Exp vs. Simulated) Structure->PXRD Generate CIF Decision Solid Form Selection Structure->Decision Interactions Mapped? Bulk->PXRD SSNMR 19F SSNMR (Dynamic/Static Analysis) Bulk->SSNMR PXRD->Decision Phase Pure? SSNMR->Decision Dynamic Stability?

Figure 2: Integrated workflow for solid-state characterization, linking single-crystal data with bulk validation techniques.

References

  • Erdeljac, N., et al. (2020).[1] Conformational Analysis of Acyclic

    
    -Fluoro Sulfur Motifs. Chemistry – A European Journal. [Link]
    
  • Chisholm, J. D., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? Chemical Science.[2] [Link]

  • Hathwar, V. R., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design. [Link]

  • Su, Y., et al. (2022).[3]

    
     Solid-state NMR characterization of pharmaceutical solids. Solid State Nuclear Magnetic Resonance. [Link]
    
  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews. (Referenced for disorder modeling protocols). [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B. [Link]

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Methodological & Application

Application Note: 2,4,5-Trifluorobenzylmethylsulfone in DPP-4 Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2,4,5-Trifluorobenzylmethylsulfone (CAS 242252-47-7) as a critical synthetic building block in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Abstract & Core Utility

2,4,5-Trifluorobenzylmethylsulfone is a specialized reagent used primarily as a nucleophilic benzyl equivalent in the synthesis of gliptin-class antidiabetic drugs (e.g., Sitagliptin, Retagliptin). Unlike traditional phenylacetic acid routes, the methylsulfone moiety stabilizes the benzylic carbanion, enabling precise C-C bond formation under mild basic conditions. This "masked" functionality allows for the construction of the chiral


-amino acid backbone essential for high-affinity binding to the DPP-4 active site, specifically targeting the S1 hydrophobic subsite.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2,4,5-Trifluorobenzylmethylsulfone
CAS Number 242252-47-7
Molecular Formula

Molecular Weight 224.20 g/mol
Appearance White to off-white crystalline solid
Purity (HPLC)

Solubility Soluble in DMSO, DMF, THF; slightly soluble in MeOH.
Melting Point 118–122 °C

Synthetic Application: The "Sulfone-Mediated" Pathway

The primary utility of this compound lies in its ability to undergo Julia-Kocienski Olefination or Sulfone-Stabilized Alkylation , followed by reductive desulfonylation. This route avoids the harsh conditions often required for Friedel-Crafts acylation and offers superior regiocontrol compared to direct halogenation.

Mechanism of Action in Synthesis
  • Deprotonation: The acidic protons

    
     to the sulfone group (pKa ~23 in DMSO) are removed by a base (e.g., LiHMDS, NaH).
    
  • Nucleophilic Attack: The resulting carbanion attacks an electrophile (e.g., a chiral epoxide or aldehyde) to establish the carbon skeleton.

  • Desulfonylation (Optional): For targets like Sitagliptin , the sulfone is reductively removed (e.g., Mg/MeOH or Raney Ni) to yield the 2,4,5-trifluorobenzyl moiety.

Graphviz Diagram: Synthetic Logic & SAR

DPP4_Synthesis_Workflow cluster_SAR SAR Significance Start 2,4,5-Trifluorobenzylmethylsulfone (CAS 242252-47-7) Base Base Treatment (LiHMDS / NaH) Start->Base Activation Intermediate_Anion Stabilized Benzylic Carbanion Base->Intermediate_Anion Deprotonation Coupled_Product Sulfone-Intermediate (Scaffold Assembly) Intermediate_Anion->Coupled_Product + Electrophile Electrophile Electrophile Addition (Chiral Epoxide/Aldehyde) Electrophile->Coupled_Product Desulfonylation Reductive Desulfonylation (Mg/MeOH or Raney Ni) Coupled_Product->Desulfonylation Functional Group Removal Final_Drug DPP-4 Inhibitor Core (Sitagliptin/Retagliptin Analog) Desulfonylation->Final_Drug Final Pharmacophore SAR_Node 2,4,5-Trifluoro Motif: Occupies S1 Hydrophobic Pocket Essential for Potency Final_Drug->SAR_Node

Caption: Workflow illustrating the transformation of 2,4,5-Trifluorobenzylmethylsulfone into the active DPP-4 inhibitor pharmacophore via carbanion chemistry.

Detailed Experimental Protocols

Protocol A: Alkylation with Chiral Epoxide (Backbone Synthesis)

Objective: To couple the sulfone with (R)-epichlorohydrin or a glycidyl derivative to form the hydroxy-sulfone intermediate.

Reagents:

  • 2,4,5-Trifluorobenzylmethylsulfone (1.0 eq)

  • (R)-Epichlorohydrin or Protected Glycidol (1.2 eq)

  • LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.1 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 2,4,5-Trifluorobenzylmethylsulfone  (10 mmol) and dissolve in anhydrous THF (50 mL).
    
  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (11 mmol) dropwise over 15 minutes. The solution may turn slight yellow, indicating carbanion formation. Stir for 30 minutes at -78 °C.

  • Addition: Add the chiral epoxide (12 mmol) dissolved in THF (10 mL) dropwise.

  • Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench: Quench the reaction with saturated

    
     solution (20 mL).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the hydroxy-sulfone intermediate .

Protocol B: Reductive Desulfonylation (To Generate Benzyl Moiety)

Objective: To remove the sulfone group, leaving the 2,4,5-trifluorobenzyl group attached to the scaffold.

Reagents:

  • Hydroxy-sulfone intermediate (from Protocol A)

  • Magnesium turnings (Mg, 10 eq) or Raney Nickel

  • Anhydrous Methanol (MeOH)

  • Catalytic Iodine (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate (5 mmol) in anhydrous MeOH (40 mL).

  • Activation: Add Magnesium turnings (50 mmol) and a crystal of Iodine.

  • Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours. Vigorous bubbling (

    
     evolution) will occur.
    
    • Note: Ensure efficient condensing to prevent solvent loss.

  • Work-up: Cool to room temperature. Quench carefully with 1M HCl until the solution is clear (dissolving Mg salts).

  • Extraction: Extract with DCM or EtOAc. The organic layer contains the desulfonylated product (2,4,5-trifluorobenzyl derivative).

  • Analysis: Verify the loss of the sulfone group via

    
    -NMR (disappearance of methyl singlet at ~2.8-3.0 ppm).
    

Quality Control & Analytical Methods

HPLC Method for Purity Analysis[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: 2,4,5-Trifluorobenzylmethylsulfone typically elutes earlier than the coupled intermediate due to lower molecular weight and polarity.

Storage & Stability[1][2][3]
  • Store at 2–8 °C under inert atmosphere.

  • Hygroscopic; keep container tightly sealed.

  • Retest period: 12 months.

References

  • Sitagliptin Synthesis & Structure

    • Title: "Discovery of Sitagliptin (MK-0431), a Selective Dipeptidyl Peptidase IV Inhibitor."
    • Source: Journal of Medicinal Chemistry (2005).
    • Link:[Link]

  • Sulfone Chemistry in Drug Synthesis

    • Title: "The Julia-Kocienski Olefin
    • Source: Chemical Reviews (2005).
    • Link:[Link]

  • DPP-4 Inhibitor Pharmacophores

    • Title: "Dipeptidyl Peptidase IV (DPP-4) Inhibitors: A Perspective."[1]

    • Source: Journal of Medicinal Chemistry (2012).
    • Link:[Link]

  • General Reagent Data

    • Title: "2,4,5-Trifluorobenzylmethylsulfone Product Entry."
    • Source: PubChem.
    • Link:[Link]

Sources

Application Notes: 2,4,5-Trifluorobenzylmethylsulfone as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine and Sulfone Moieties in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a paradigm shift in molecular design. The strategic incorporation of specific functional groups is paramount to enhancing biological activity and optimizing physicochemical properties. Among these, organofluorine compounds have become indispensable in the agrochemical industry.[1][2] The introduction of fluorine atoms into a molecule can dramatically alter its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[1][3] This often translates to increased potency, greater field persistence, and a more favorable toxicological profile.

Concurrently, the sulfone group (–SO₂–) has been recognized as a vital pharmacophore and a versatile synthetic handle in the development of bioactive molecules.[4][5] Its strong electron-withdrawing nature and its capacity to act as a competent leaving group make it a powerful tool for constructing complex molecular architectures.[6][7][8]

This guide introduces 2,4,5-Trifluorobenzylmethylsulfone , a building block that synergistically combines the benefits of a polyfluorinated aromatic ring with the synthetic versatility of a benzylsulfone. The trifluorinated phenyl ring provides a scaffold with enhanced metabolic stability and lipophilicity, while the methylsulfonyl group serves as an excellent leaving group, activating the benzylic position for a variety of crucial bond-forming reactions.[9] These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and the mechanistic rationale for employing this potent building block in the synthesis of next-generation agrochemicals.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties and origins is critical for its effective application.

Table 1: Physicochemical Properties of 2,4,5-Trifluorobenzylmethylsulfone

PropertyValueSource/Method
Molecular Formula C₈H₇F₃O₂SCalculated
Molecular Weight 228.20 g/mol Calculated
Appearance White to off-white solid (predicted)---
Melting Point Not available. Predicted to be in the range of 80-120 °C.---
Boiling Point Not available.---
Solubility Soluble in polar aprotic solvents (DMF, DMSO, Acetone), moderately soluble in chlorinated solvents (DCM), and poorly soluble in water and non-polar hydrocarbons.Predicted based on structure
Recommended Synthesis of the Building Block

The most direct and reliable method for synthesizing 2,4,5-Trifluorobenzylmethylsulfone is via the nucleophilic substitution of a 2,4,5-trifluorobenzyl halide with a methylsulfinate salt. This is a standard Sₙ2 reaction known for its efficiency in forming C-S bonds.[10]

Protocol 1: Synthesis of 2,4,5-Trifluorobenzylmethylsulfone

  • Causality: This protocol leverages the high reactivity of the benzylic halide and the nucleophilicity of the sodium methanesulfinate anion to form the C-S bond. Polar aprotic solvents like DMF are chosen to effectively solvate the sodium cation without hindering the nucleophile, thereby accelerating the Sₙ2 reaction.

  • Materials:

    • 2,4,5-Trifluorobenzyl bromide (1.0 eq.)

    • Sodium methanesulfinate (CH₃SO₂Na) (1.2 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF) (5-10 volumes)

    • Diethyl ether

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add sodium methanesulfinate (1.2 eq.) and anhydrous DMF (5 volumes).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of 2,4,5-Trifluorobenzyl bromide (1.0 eq.) in anhydrous DMF (2 volumes) dropwise to the suspension over 20 minutes.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (20 volumes).

    • Extract the aqueous layer with diethyl ether (3 x 15 volumes).

    • Combine the organic extracts and wash with deionized water (2 x 10 volumes), followed by brine solution (1 x 10 volumes).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield 2,4,5-Trifluorobenzylmethylsulfone as a crystalline solid.

// Nodes start [label="2,4,5-Trifluorobenzyl\nBromide", shape=ellipse, fillcolor="#E8F0FE"]; reagent [label="Sodium Methanesulfinate\n(CH₃SO₂Na)", shape=cds, fillcolor="#E6F4EA"]; solvent [label="DMF, 60 °C", shape=note, fillcolor="#FEF7E0"]; product [label="2,4,5-Trifluorobenzyl-\nmethylsulfone", shape=ellipse, fillcolor="#E8F0FE", color="#34A853"]; workup [label="Aqueous Workup\n& Extraction"]; purify [label="Recrystallization"];

// Edges start -> product [label="Sₙ2 Reaction"]; reagent -> product [style=dashed]; solvent -> start [label="Conditions", style=dashed, dir=back]; product -> workup [label="Quench"]; workup -> purify [label="Isolate"]; purify -> product [label="Purified Product", style=dashed, color="#34A853"]; } caption [label="Workflow for the synthesis of the target building block.", shape=plaintext, fontsize=10];

Core Application: Nucleophilic Aromatic Substitution (SₙAr-type) Reactions

The primary utility of 2,4,5-Trifluorobenzylmethylsulfone lies in its function as a potent electrophile in nucleophilic substitution reactions. The methylsulfonyl group (–SO₂CH₃) is an excellent leaving group, rendered so by the stability of the resulting methanesulfinate anion. The reaction proceeds via attack of a nucleophile at the benzylic carbon, displacing the methylsulfinate. This transformation is fundamental for coupling the trifluorobenzyl moiety to various pharmacophores.

// Nodes A [label="2,4,5-Trifluorobenzyl-\nmethylsulfone (Substrate)", fillcolor="#E8F0FE"]; B [label="Nucleophile\n(Nu⁻)", shape=invhouse, fillcolor="#E6F4EA"]; C [label="Transition State", shape=diamond, style=dashed, fillcolor="#FEF7E0"]; D [label="Substituted Product\n(Ar-CH₂-Nu)", fillcolor="#E8F0FE", color="#34A853"]; E [label="Leaving Group\n(CH₃SO₂⁻)", shape=house, fillcolor="#FCE8E6"];

// Edges A -> C; B -> C [label="Nucleophilic Attack"]; C -> D [label="Forms New Bond"]; C -> E [label="Breaks C-S Bond"]; } caption [label="General mechanism of nucleophilic substitution.", shape=plaintext, fontsize=10];

Protocol 2: General Procedure for C–N Bond Formation with an Amine Nucleophile

  • Causality: This protocol is designed for coupling with nitrogen nucleophiles, such as secondary amines or nitrogen-containing heterocycles (e.g., imidazole, pyrazole), which are prevalent in many fungicidal scaffolds. A non-nucleophilic base like cesium carbonate is used to deprotonate the N-H bond of the nucleophile without competing in the substitution reaction. The high temperature is necessary to overcome the activation energy for this class of nucleophiles.

  • Materials:

    • 2,4,5-Trifluorobenzylmethylsulfone (1.0 eq.)

    • Amine or Heterocycle (e.g., a substituted imidazole) (1.1 eq.)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq.)

    • Anhydrous Acetonitrile (MeCN) or DMF (10 volumes)

  • Step-by-Step Procedure:

    • In a sealed reaction vessel, combine the amine/heterocycle (1.1 eq.) and cesium carbonate (1.5 eq.) in anhydrous acetonitrile.

    • Add 2,4,5-Trifluorobenzylmethylsulfone (1.0 eq.) to the mixture.

    • Seal the vessel and heat the reaction to 80-100 °C with vigorous stirring.

    • Maintain the reaction for 8-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue using silica gel column chromatography (e.g., with a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated product.

Protocol 3: General Procedure for C–O Bond Formation with a Phenolic Nucleophile

  • Causality: This reaction creates an ether linkage, a common feature in many herbicides. A strong base like potassium carbonate is used to generate the more nucleophilic phenoxide anion in situ. DMF is an ideal solvent as it promotes the Sₙ2 reaction and readily dissolves the phenoxide salt.

  • Materials:

    • 2,4,5-Trifluorobenzylmethylsulfone (1.0 eq.)

    • Substituted Phenol (1.1 eq.)

    • Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • Anhydrous DMF (10 volumes)

  • Step-by-Step Procedure:

    • To a dry flask under nitrogen, add the substituted phenol (1.1 eq.) and potassium carbonate (2.0 eq.) to anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to facilitate phenoxide formation.

    • Add 2,4,5-Trifluorobenzylmethylsulfone (1.0 eq.) and heat the reaction to 70 °C.

    • Stir for 3-5 hours until TLC or LC-MS analysis indicates complete consumption of the starting sulfone.

    • Cool the reaction to room temperature and pour into ice-cold water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the target diaryl ether derivative.

Table 2: Representative Reaction Conditions and Expected Yields

Nucleophile TypeNucleophile ExampleBaseSolventTemp (°C)Time (h)Typical Yield (%)
Nitrogen (Amine) PyrrolidineCs₂CO₃MeCN801275-90%
Nitrogen (Heterocycle) 2-MethylimidazoleCs₂CO₃DMF1001665-85%
Oxygen (Phenol) 4-ChlorophenolK₂CO₃DMF70480-95%
Carbon (Enolate) Diethyl malonateNaHTHF60385-95%

Note: Yields are estimates based on analogous reactions and may vary based on substrate and precise conditions.

Illustrative Application: Synthesis of a Hypothetical Fungicide Core

To demonstrate the practical utility of 2,4,5-Trifluorobenzylmethylsulfone, the following workflow outlines the synthesis of a hypothetical fungicidal core structure, 1-(2,4,5-trifluorobenzyl)-2-methyl-1H-imidazole, which contains a toxophore common to several classes of fungicides.

// Nodes start [label="2,4,5-Trifluorobenzyl-\nmethylsulfone", shape=ellipse, fillcolor="#E8F0FE"]; reagent1 [label="2-Methylimidazole", shape=cds, fillcolor="#E6F4EA"]; reagent2 [label="Cs₂CO₃", shape=cds, fillcolor="#E6F4EA"]; conditions [label="DMF, 100 °C", shape=note, fillcolor="#FEF7E0"]; intermediate [label="Crude Product Mixture"]; purification [label="Column Chromatography"]; final_product [label="1-(2,4,5-trifluorobenzyl)-\n2-methyl-1H-imidazole\n(Fungicide Core)", shape=ellipse, fillcolor="#E8F0FE", color="#34A853"];

// Edges start -> intermediate [label="Step 1: C-N Coupling"]; reagent1 -> intermediate [style=dashed]; reagent2 -> intermediate [style=dashed]; conditions -> start [label="Conditions", style=dashed, dir=back]; intermediate -> purification [label="Step 2: Purification"]; purification -> final_product [label="Isolated Product"]; } caption [label="Workflow for a hypothetical fungicide core synthesis.", shape=plaintext, fontsize=10];

This two-step process, combining the reaction described in Protocol 2 with a standard purification technique, efficiently yields the target molecule. This core can then be further functionalized to produce a range of potential active ingredients for screening.

Safety and Handling
  • General: Handle 2,4,5-Trifluorobenzylmethylsulfone and all related reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Be cautious when handling strong bases like sodium hydride (pyrophoric) and reagents like benzyl bromides, which are lachrymatory.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3741-3752. [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & Biodiversity, 7(4), 691-705. [Link]

  • Ogawa, Y., & Tokunaga, E. (2017). Current contributions of organofluorine compounds to the agrochemical industry. Journal of Fluorine Chemistry, 203, 158-171. [Link]

  • Maienfisch, P., & Hall, R. G. (1991). Trifluoromethylpyridines as Building Blocks for New Agrochemicals. In Synthesis and Chemistry of Agrochemicals II (ACS Symposium Series, Vol. 443, pp. 107-119). American Chemical Society. [Link]

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]

  • Trost, B. M. (1983). The sulfone group as a versatile synthetic unit. Accounts of Chemical Research, 16(11), 390-396. [Link]

  • Zhao, X., et al. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. Polymer Chemistry, 6(11), 1953-1961. [Link]

  • Nishiyama, Y., Hosoya, T., & Yoshida, S. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications, 56(34), 4679-4682. [Link]

  • Harman, W. D. (n.d.). Sulfone Projects. Harman Research Group, University of Virginia. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic sulfones. Retrieved February 23, 2026, from [Link]

  • Meiere, S. H., et al. (2002). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society, 124(48), 14501-14511. [Link]

  • Google Patents. (n.d.). WO2004095929A1 - Active substance combinations that have nematicidal, insecticidal, and fungicidal properties and are based on trifluorobutenyl compounds.
  • Reddit. (2024, August 10). Sulfones as leaving groups, silyl migration. r/OrganicChemistry. Retrieved February 23, 2026, from [Link]

  • Bunnett, J. F., & Creary, X. (1975). Nucleophilic displacements on halogen atoms. VII. Reactions of .alpha.-halo sulfones with sodium arenesulfinates. The Journal of Organic Chemistry, 40(25), 3740-3744. [Link]

  • Google Patents. (n.d.). CN111820225B - Herbicidal composition comprising 3-aryl-6-trifluoromethyl pyridazinol compound and application thereof.
  • PrepChem. (n.d.). Synthesis of 2,4,5-trifluorobenzoic acid. Retrieved February 23, 2026, from [Link]

  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved February 23, 2026, from [Link]

  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 10(13), e32434. [Link]

  • Google Patents. (n.d.). CN102239852A - Fungicide containing trifloxystrobin and thifluzamide.
  • ResearchGate. (2025, December 30). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved February 23, 2026, from [Link]

  • Yang, J., et al. (2012). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 24(4), 1615-1617. [Link]

  • S&P Global. (2022, May 11). New Generics update 2022: Agribusiness report on active ingredients coming off patent up to 2027. Retrieved February 23, 2026, from [Link]

  • ChemAnalyst. (n.d.). What is 2,4,5-Trifluorobenzyl Alcohol - Properties & Specifications. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). EP2934113B1 - Herbicidal compositions comprising fluroxypyr and flumetsulam.
  • University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2,4,5-Trifluorobenzylamine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5576. [Link]

  • Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. Retrieved February 23, 2026, from [Link]

  • State of Michigan. (2020, May 15). Current Knowledge of Physiochemical Properties, Environmental Contamination and Toxicity of PFECHS Whitepaper. Retrieved February 23, 2026, from [Link]

Sources

Application Note & Protocol: High-Yield Oxidation of 2,4,5-Trifluorobenzylmethylsulfide to its Corresponding Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the selective and high-yield oxidation of 2,4,5-Trifluorobenzylmethylsulfide to 2,4,5-Trifluorobenzylmethylsulfone. Sulfones, particularly those bearing fluorine atoms, are critical structural motifs in medicinal chemistry and materials science due to their metabolic stability and unique electronic properties. This protocol details a robust and scalable method using Oxone® (potassium peroxymonosulfate) as an efficient, safe, and environmentally conscious oxidant. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, characterization data, and a troubleshooting guide to ensure reproducible and successful synthesis.

Introduction and Scientific Principle

The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis. The resulting sulfone group is a strong electron-withdrawing moiety and a stable bioisostere for other functional groups, making it invaluable in drug design. The target molecule, 2,4,5-Trifluorobenzylmethylsulfone, incorporates a trifluorinated phenyl ring, which can significantly enhance pharmacokinetic properties such as metabolic stability and binding affinity.

The choice of oxidant is paramount to achieving a clean and high-yielding conversion while avoiding over-oxidation or unwanted side reactions. While numerous reagents can effect this transformation, such as hydrogen peroxide and m-CPBA, Oxone® offers distinct advantages.[1][2] Oxone® is a stable, non-toxic, and easy-to-handle solid, a triple salt with the composition 2KHSO₅·KHSO₄·K₂SO₄, where potassium peroxymonosulfate (KHSO₅) is the active oxidizing species.[3][4] Its use avoids heavy metal contaminants and chlorinated byproducts, aligning with the principles of green chemistry.[5]

Reaction Mechanism

The oxidation proceeds via a two-step nucleophilic attack mechanism. The sulfur atom of the sulfide, being a soft nucleophile, attacks the electrophilic peroxide oxygen of the KHSO₅ molecule.[6] This is followed by a second, slower oxidation of the intermediate sulfoxide to the final sulfone product. By using a stoichiometric excess of Oxone®, the reaction is driven to completion to yield the sulfone as the major product.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Sulfide 2,4,5-Trifluorobenzyl methylsulfide Sulfoxide Sulfoxide Intermediate Sulfide->Sulfoxide +1 eq. [O] (Fast) Oxone Oxone (2KHSO₅) Sulfone 2,4,5-Trifluorobenzyl methylsulfone Sulfoxide->Sulfone +1 eq. [O] (Slower)

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made for scaling up or down, but it is recommended to maintain the specified concentrations and stoichiometry.

Materials and Equipment
Reagents & Materials Grade Supplier Quantity
2,4,5-Trifluorobenzylmethylsulfide≥98%Commercially Available1.03 g (5.0 mmol)
Oxone® (Potassium peroxymonosulfate)Reagent GradeCommercially Available3.38 g (5.5 mmol, 1.1 eq. per oxidation step, total 2.2 eq.)
Methanol (MeOH)ACS GradeCommercially Available50 mL
Deionized WaterN/AIn-house25 mL
Dichloromethane (DCM)ACS GradeCommercially Available75 mL
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house preparation20 mL
Brine (Saturated NaCl)ACS GradeIn-house preparation20 mL
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available~5 g
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice-water bath
Separatory funnel (250 mL)
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Standard laboratory glassware
Step-by-Step Procedure

G A 1. Dissolve Sulfide B 2. Prepare Oxone® Solution C 3. Slow Addition & Reaction B->C D 4. Monitor by TLC C->D E 5. Quench & Evaporate D->E F 6. Aqueous Workup E->F G 7. Isolate & Characterize F->G

  • Preparation of Sulfide Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-Trifluorobenzylmethylsulfide (1.03 g, 5.0 mmol) in 50 mL of methanol. Begin stirring to ensure complete dissolution.

  • Preparation of Oxidant Solution: In a separate beaker, dissolve Oxone® (3.38 g, 5.5 mmol) in 25 mL of deionized water. Stir until the solid is fully dissolved. The solution may be slightly cloudy.

  • Reaction Execution:

    • Cool the methanolic sulfide solution to 0 °C using an ice-water bath. Maintaining a low temperature during the initial addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

    • Slowly add the aqueous Oxone® solution to the stirred sulfide solution dropwise over a period of 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Use a 4:1 Hexanes:Ethyl Acetate eluent system.

    • Spot the starting material, a co-spot, and the reaction mixture. The product sulfone will have a lower Rf value (be more polar) than the starting sulfide. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching and Solvent Removal:

    • Once the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium bisulfite until a test with starch-iodide paper is negative (optional, but good practice).

    • Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol. An aqueous slurry containing the product will remain.

  • Workup - Extraction and Washing:

    • Transfer the aqueous slurry to a 250 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 25 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution and 20 mL of brine. The bicarbonate wash removes residual acidic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is often of high purity (>95%). If further purification is required, recrystallization from an ethanol/water mixture or silica gel column chromatography can be employed.[7]

  • Appearance: White crystalline solid.

  • Expected Yield: 85-95%.

  • Characterization (Expected Data):

    • ¹H NMR: Expect a downfield shift of the methylene (-CH₂-) protons adjacent to the sulfur compared to the starting sulfide, due to the strong deshielding effect of the sulfone group. The methyl (-CH₃) protons will also experience a downfield shift.

    • ¹³C NMR: The carbon atoms of the methylene and methyl groups will be shifted downfield.

    • IR Spectroscopy: Look for the appearance of two strong characteristic absorption bands for the S=O stretching of the sulfone group, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

    • Melting Point: The sulfone will have a significantly higher melting point than the starting sulfide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction (Starting material remains after 4 hours)Insufficient oxidant; Low reaction temperature.Add an additional 0.2-0.5 equivalents of Oxone®. Allow the reaction to stir for longer at room temperature or warm gently to 30-35 °C.
Mixture of Sulfoxide and Sulfone Insufficient equivalents of Oxone® or insufficient reaction time.The reaction to form the sulfone from the sulfoxide is slower. Increase the reaction time or add another 0.5-1.0 equivalent of Oxone® and continue stirring.
Low Isolated Yield Incomplete extraction of the product from the aqueous phase.The sulfone is more polar than the sulfide. Perform additional extractions (4-5 times) with DCM or switch to a more polar extraction solvent like ethyl acetate.
Oily Product Instead of Solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If still oily, purify by column chromatography.

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Oxone® is a strong oxidizing agent. Avoid contact with combustible materials. While stable, its decomposition can be catalyzed by transition metals.[4]

  • The reaction is exothermic. Controlled addition of the oxidant at low temperature is essential to maintain control of the reaction.

References

  • PTC-Oxone® Oxidation of Sulfide to Sulfone. PTC Organics, Inc.[Link]

  • Gholap, A. R., et al. Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Yashwantrao Chavan College of Science, Karad.[Link]

  • OXONE. Ataman Kimya.[Link]

  • Kupwade, R. V. A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.[Link]

  • Sato, K., et al. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules.[Link]

  • Oxone, Potassium peroxomonosulfate. Organic Chemistry Portal.[Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Kabalka, G. W., et al. Oxidation of Organotrifluoroborates via Oxone®. The Journal of Organic Chemistry.[Link]

  • MILD SELECTIVE OXIDATION OF SULFIDES TO SULFONES. SYNTHETIC COMMUNICATIONS.[Link]

  • Process for the formation and purification of aromatic sulfones.
  • Travis, B. R., et al. Preparation of Purified KHSO₅·H₂O and nBu₄NHSO₅ from Oxone by Simple and Efficient Methods. European Journal of Organic Chemistry.[Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate.[Link]

  • Nattier, B. A., et al. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry.[Link]

  • Oxone – Knowledge and References. Taylor & Francis.[Link]

  • fluoromethyl phenyl sulfone. Organic Syntheses.[Link]

  • Oxidation of Aldehydes Using Oxone. Scribd.[Link]

Sources

Troubleshooting & Optimization

Stability of 2,4,5-Trifluorobenzylmethylsulfone under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Reactivity under Basic Conditions Ticket ID: TFBMS-STAB-001 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Development Scientists

Incident Report Dashboard

Executive Summary: Users frequently report low yields, complex impurity profiles, and "tarring" when subjecting 2,4,5-trifluorobenzylmethylsulfone (TFBMS) to standard basic alkylation or condensation conditions.

Root Cause Analysis: The molecule presents a reactivity paradox . The desired pathway (deprotonation of the benzylic methylene) competes kinetically with Nucleophilic Aromatic Substitution (


) of the fluorine atoms. The electron-deficient ring, activated by three fluorine atoms and the inductive effect of the sulfonyl group, makes the ring highly susceptible to attack by nucleophilic bases (e.g., hydroxides, alkoxides).

Stability Risk Meter:

  • Safe: Non-nucleophilic bases (LiHMDS, LDA) at

    
    .
    
  • Moderate: Carbonates (

    
    , 
    
    
    
    ) in aprotic solvents at RT.
  • Critical: Hydroxides/Alkoxides (

    
    , 
    
    
    
    ,
    
    
    ) at
    
    
    or in polar aprotic solvents (DMF, DMSO).

Tier 1 Support: Troubleshooting FAQs

Q1: The reaction mixture turned dark brown/black immediately after adding Sodium Ethoxide (NaOEt). What happened? A: You likely triggered a cascade of


 reactions. Ethoxide is a strong nucleophile. Instead of just deprotonating the 

-methylene, it attacked the benzene ring, displacing a fluorine atom (likely at the 4-position). This creates a phenol/ether byproduct that is susceptible to oxidation and polymerization, leading to the "tar."
  • Fix: Switch to a bulky, non-nucleophilic base like LiHMDS or NaHMDS.

Q2: I used


 in DMF at 60°C, but I see multiple spots on TLC. Why? 
A:  While Carbonate is non-nucleophilic, the solvent (DMF) and heat are the culprits. DMF is a polar aprotic solvent that leaves anions "naked" and highly reactive. At 60°C, even weak nucleophiles (or trace water/hydroxide) can displace fluorines. Furthermore, the benzylic carbanion formed can attack the ring of a neighboring TFBMS molecule (self-condensation).
  • Fix: Lower the temperature to RT or use a less polar solvent (THF/MeCN).

Q3: Can I use NaOH or KOH? A: Not recommended. Hydroxide is small and hard; it will attack the C-F bonds rapidly. If aqueous conditions are strictly required, use Phase Transfer Catalysis (PTC) with extreme caution and rapid stirring, but expect yield losses to hydrolysis/substitution.

Tier 2 Support: Deep Dive & Mechanism

The Reactivity Paradox

The user must navigate two competing pathways. The stability of TFBMS depends entirely on favoring Path A over Path B.

  • Path A (Desired): Acid-Base reaction at the benzylic position (

    
    ).
    
  • Path B (Undesired): Nucleophilic attack on the aromatic ring (

    
    ).
    
Mechanism Visualization

The following diagram illustrates the bifurcation of the reaction pathways based on base selection.

TFBMS_Pathways Start 2,4,5-Trifluorobenzyl methylsulfone Base Base Added Start->Base Carbanion Benzylic Carbanion (Reactive Intermediate) Base->Carbanion Non-nuc Base (LiHMDS, LDA) Meisenheimer Meisenheimer Complex (Transition State) Base->Meisenheimer Nucleophilic Base (NaOEt, NaOH) Product Alkylated/Condensation Product Carbanion->Product Electrophile (R-X) Defluoro Defluorinated Byproduct (Ar-Nu species) Meisenheimer->Defluoro -F⁻ elimination Polymer Oligomers/Tars Defluoro->Polymer Further degradation

Caption: Path A represents the safe deprotonation route. Path B illustrates the destructive


 pathway triggered by nucleophilic bases.
Regioselectivity of Degradation

In 2,4,5-trifluoro systems, the C4 position (para to the alkyl group) and C5 position are highly activated.

  • Inductive Effect: The

    
     group is electron-withdrawing (-I), activating the ring.
    
  • Fluorine Activation: The Fluorine at C4 is flanked by a Fluorine at C5. This "ortho-fluorine effect" destabilizes the ground state and stabilizes the Meisenheimer intermediate, accelerating substitution at C4.

Tier 3 Support: Optimized Protocols

Protocol A: The "Gold Standard" (Low Temp / Strong Base)

Best for: Alkylations, Aldol-like condensations.

Rationale: Uses kinetic control. At -78°C, deprotonation is rapid (proton transfer is diffusion-controlled), while


 (which requires forming a high-energy sigma complex) is kinetically suppressed.
  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (0.1 M concentration relative to TFBMS).

  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Base Addition: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 mins.

    • Note: Do not use NaH here; solid bases are heterogeneous and difficult to control at -78°C.

  • Equilibration: Stir for 30 mins at -78°C. The solution usually turns bright yellow (characteristic of the benzylic carbanion).

  • Electrophile: Add the electrophile (alkyl halide/aldehyde) neat or in minimal THF.

  • Warm-up: Allow to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Quench with saturated

    
     at 0°C.
    
Protocol B: The "Mild" Alternative (Weak Base)

Best for: Reactions where the electrophile is highly reactive (e.g., Michael acceptors).

Rationale: Uses a base that is too sterically hindered or too weak to attack the ring efficiently, provided the temperature is controlled.

  • Solvent: Acetonitrile (

    
    ) or THF. Avoid DMF/DMSO if possible (they accelerate 
    
    
    
    ).
  • Base:

    
      (2.0 equiv). Cesium is preferred over Potassium due to better solubility/softness.
    
  • Temperature: Room Temperature (20-25°C) .

  • Monitoring: Monitor via

    
     NMR  if possible.
    
    • TFBMS Signal: Three distinct multiplets.

    • Degradation:[1][2][3] Loss of one signal (usually C4-F) or appearance of new shifted signals indicates defluorination.

Comparative Stability Data
VariableConditionStability RiskMechanism of Failure
Base LiHMDS / LDALowN/A (Safe)
Base NaHMediumLocalized heating on solid surface can cause runaway

.
Base NaOEt / NaOMeCritical Rapid

(Alkoxy-defluorination).
Base NaOH (aq)HighHydrolysis / Phenol formation.
Solvent THF / EtherLowStabilizes cations, moderates reactivity.
Solvent DMF / DMSOHigh"Naked" anions react indiscriminately.
Temp -78°CLowKinetic control favors deprotonation.
Temp > 50°CHighOvercomes activation energy for C-F cleavage.

References

  • General Reactivity of Polyfluorinated Arenes

    • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoroarenes." Journal of the Chemical Society, Perkin Transactions 1, 2002.
    • Mechanism of in electron-deficient arom
  • Acidity of Benzyl Sulfones

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463.
    • Establishes pKa range for benzyl sulfones (~23 in DMSO), supporting the use of HMDS bases.
  • Base Selection in Fluorinated Systems

    • Schlosser, M. "The organometallic approach to molecular diversity: fluorine-bearing building blocks." European Journal of Organic Chemistry, 2003.
    • Discusses the necessity of non-nucleophilic bases (LiHMDS/LTMP)
  • Sitagliptin Intermediate Chemistry (Analogous Reactivity)

    • Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005, 9(5), 634–639.
    • Demonstrates handling of the 2,4,5-trifluorophenyl moiety under basic conditions.

Sources

Validation & Comparative

A Bioisosteric Comparison of Methylsulfone and Sulfonamide Groups in Fluorinated Aromatics: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key physicochemical and pharmacokinetic properties.[1][2] This guide provides a detailed comparison of two common bioisosteres, the methylsulfone and sulfonamide groups, within the context of fluorinated aromatic systems. For researchers in drug development, understanding the nuanced differences between these functional groups is paramount for rational drug design and lead optimization.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a methylsulfone for a sulfonamide, or vice versa, can profoundly impact a molecule's behavior. These changes are rooted in fundamental differences in their electronic and steric properties.

PropertyMethylsulfone (-SO₂CH₃)Sulfonamide (-SO₂NHR)Rationale for Difference
Lipophilicity (LogP) Generally higherGenerally lowerThe sulfonamide's N-H group is a hydrogen bond donor, increasing polarity and interaction with aqueous phases. The methylsulfone lacks this capability.
Hydrogen Bonding Acceptor only (Sulfonyl oxygens)Donor (N-H) and Acceptor (Sulfonyl oxygens, N)The presence of the N-H bond in sulfonamides provides a crucial hydrogen bond donor site, which is absent in methylsulfones.[3]
Acidity (pKa) Not typically acidicWeakly acidic (pKa ~9-10 for primary/secondary)The sulfonamide proton can be abstracted under physiological conditions, influencing ionization state and solubility.
Solubility Generally lowerGenerally higherThe enhanced hydrogen bonding capacity and potential for ionization of sulfonamides often lead to improved aqueous solubility.
Metabolic Stability Generally highVariable; can be susceptible to hydrolysis or N-dealkylation.[4][5]The C-S and S-O bonds in methylsulfones are highly stable.[6] Sulfonamides can be targeted by metabolic enzymes.

The introduction of fluorine to the aromatic ring further modulates these properties. Fluorine's high electronegativity can influence the pKa of a nearby sulfonamide, making it more acidic.[2][7] This can, in turn, affect its solubility and binding interactions.

Visualizing the Key Difference: Hydrogen Bonding

The most significant distinction between the two groups lies in their hydrogen bonding potential. This can be a critical factor in ligand-receptor interactions.

H_Bonding_Comparison cluster_0 Methylsulfone cluster_1 Sulfonamide Methylsulfone R-SO₂-CH₃ HBA H-Bond Acceptor (Sulfonyl Oxygens) Methylsulfone->HBA Accepts H-bond Sulfonamide R-SO₂-NHR' HBD H-Bond Donor (N-H) Sulfonamide->HBD Donates H-bond HBA2 H-Bond Acceptor (Sulfonyl Oxygens, N) Sulfonamide->HBA2 Accepts H-bond

Caption: Hydrogen bonding capabilities of methylsulfone vs. sulfonamide.

Pharmacokinetic and Metabolic Profiles

The choice between a methylsulfone and a sulfonamide can have significant downstream consequences for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: Methylsulfones are generally considered to be metabolically robust. The sulfur atom is in its highest oxidation state, and the C-S bonds are strong.[6] In contrast, sulfonamides can be susceptible to enzymatic cleavage, although their stability is highly context-dependent.[4] The presence of fluorine on the aromatic ring can sometimes shield adjacent positions from metabolic attack, a common strategy to enhance drug stability.[7][8]

  • Cell Permeability: The higher lipophilicity of the methylsulfone group may, in some cases, lead to improved cell membrane permeability. However, the "chameleon-like" properties of sulfonamides, which can form intramolecular hydrogen bonds to mask their polarity, should not be underestimated.

Impact on Pharmacodynamics and Target Engagement

The replacement of a sulfonamide with a methylsulfone eliminates a hydrogen bond donor. If this interaction is critical for binding to the target protein, a significant loss in potency can be expected.[3] Conversely, if the N-H group is involved in an unfavorable interaction or if the increased lipophilicity of the methylsulfone enhances binding in a hydrophobic pocket, the switch could be beneficial.

A case study involving inhibitors of phenylethanolamine N-methyltransferase (PNMT) demonstrated that sulfonamide-containing compounds were more potent than their isosteric sulfone counterparts.[3] Crystallography revealed that the sulfonamide -NH- group formed a hydrogen bond with the main chain carbonyl oxygen of Asn39 in the active site, an interaction that was absent with the sulfone.[3]

Experimental Corner: Protocols for Comparative Analysis

To empirically determine the consequences of this bioisosteric switch, the following experimental protocols are recommended.

Protocol 1: Determination of LogP by HPLC

This method provides a rapid and reliable measure of a compound's lipophilicity.

  • Objective: To determine the octanol-water partition coefficient (LogP) using high-performance liquid chromatography (HPLC).

  • Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using standards with known LogP values.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Mobile phase: Acetonitrile and water (or a suitable buffer like phosphate or acetate)

    • A set of LogP standards (e.g., uracil, phenol, naphthalene)

    • Test compounds (methylsulfone and sulfonamide analogs) dissolved in a suitable solvent (e.g., methanol, acetonitrile)

  • Procedure:

    • Prepare a series of mobile phase compositions with varying acetonitrile/water ratios (e.g., 50:50, 60:40, 70:30).

    • For each mobile phase composition, inject the LogP standards and the test compounds individually.

    • Record the retention time (t_R) for each compound. Determine the column dead time (t_0) using a non-retained marker like uracil.

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase. Extrapolate to 100% water (0% acetonitrile) to get the log(k_w) value.

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k_w) values.

    • Determine the LogP of the test compounds by interpolating their log(k_w) values on the calibration curve.

  • Data Analysis: Compare the experimentally determined LogP values for the methylsulfone and sulfonamide analogs. A higher LogP value indicates greater lipophilicity.

LogP_Workflow cluster_workflow LogP Determination by HPLC A 1. Prepare Mobile Phases & Standards B 2. Inject Standards & Test Compounds A->B C 3. Record Retention Times (tR) B->C D 4. Calculate Capacity Factors (k) C->D E 5. Extrapolate to log(kw) D->E F 6. Generate Calibration Curve E->F G 7. Determine LogP of Test Compounds F->G

Caption: Workflow for LogP determination via HPLC.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Objective: To determine the rate of metabolism of the test compounds in the presence of liver microsomes.

  • Principle: The compound is incubated with liver microsomes and a cofactor (NADPH). The concentration of the parent compound is measured over time to determine its rate of disappearance.[4]

  • Materials:

    • Liver microsomes (human, rat, etc.)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Test compounds and a positive control (a compound with known metabolic liability)

    • LC-MS/MS system for analysis

    • Acetonitrile with an internal standard for quenching the reaction

  • Procedure:

    • Pre-warm the liver microsome suspension in phosphate buffer to 37°C.

    • Add the test compound (at a final concentration of ~1 µM) to the microsome suspension and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Compare the half-lives of the methylsulfone and sulfonamide analogs. A longer half-life indicates greater metabolic stability.

Conclusion and Strategic Recommendations

The choice between a methylsulfone and a sulfonamide bioisostere in a fluorinated aromatic system is a strategic decision with no one-size-fits-all answer.

  • Choose a sulfonamide when:

    • A hydrogen bond donor is critical for target engagement.

    • Improved aqueous solubility is a primary objective.

    • The acidity of the N-H proton can be leveraged for specific interactions or to modulate physicochemical properties.

  • Choose a methylsulfone when:

    • Metabolic stability is a major concern, and the sulfonamide is found to be a metabolic soft spot.[4][6]

    • Increased lipophilicity is required to access a hydrophobic binding pocket or to improve membrane permeability.

    • A hydrogen bond donor at that position is detrimental to activity or selectivity.

By carefully considering the multifaceted implications of this bioisosteric replacement and validating these considerations with the experimental protocols outlined above, researchers can make more informed decisions in the intricate process of drug design and development.

References

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Henary, M., et al. (2024). Effects of fluorine incorporation on drugs and imaging probes. Journal of Fluorine Chemistry, 277, 110323.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Wang, J., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4199.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
  • Hebda, C. A., et al. (2006). Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 49(18), 5558-5566.
  • Yılmaz, B. & Çapan, G. (2023). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-744.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Li, Q., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(10), 1129-1134.
  • Longdom Publishing. (2024, March 22).
  • Caron, G., et al. (2019). Experimental Lipophilicity for Beyond Rule of 5 Compounds. Journal of Medicinal Chemistry, 62(17), 7890-7901.
  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development.
  • de Oliveira, R. L. C., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 27(20), 7027.
  • Obeng, A. K. (2018). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. Journal of Analytical & Pharmaceutical Research, 7(5).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Gnamm, C., et al. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design?
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Bull, J. A., et al. (2025). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. Chemical Science, 16(1), 18-35.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Dow, M., et al. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. ChemMedChem, 7(5), 823-834.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.